rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans
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Overview
Description
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans: is a chemical compound with a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol . This compound features a cyclopropyl group substituted with a thiophene ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropyl and thiophene chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(1R,2R)-2-(phenyl)cyclopropyl]ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
1-[(1R,2R)-2-(pyridyl)cyclopropyl]ethan-1-one: Contains a pyridyl ring instead of a thiophene ring.
Uniqueness
rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific chemical reactions and applications that other similar compounds may not be suitable for .
Properties
CAS No. |
1909286-70-9 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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